molecular formula C10H15FN4O2S B6435117 N-[1-(5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide CAS No. 2549004-13-7

N-[1-(5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide

Cat. No.: B6435117
CAS No.: 2549004-13-7
M. Wt: 274.32 g/mol
InChI Key: SAGXRVSLGURRPA-UHFFFAOYSA-N
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Description

N-[1-(5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide is a sulfonamide derivative featuring a pyrrolidine ring substituted with a 5-fluoropyrimidin-4-yl group. The fluorine atom on the pyrimidine ring likely enhances metabolic stability and binding affinity compared to non-fluorinated analogs, a common strategy in drug design .

Properties

IUPAC Name

N-[1-(5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FN4O2S/c1-14(18(2,16)17)8-3-4-15(6-8)10-9(11)5-12-7-13-10/h5,7-8H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAGXRVSLGURRPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(C1)C2=NC=NC=C2F)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution (NAS)

The most common approach involves displacing a chloro substituent on pyrimidine with pyrrolidin-3-amine.

Procedure :

  • Protection of Pyrrolidin-3-amine :

    • The amine is protected as a tert-butyl carbamate (Boc) using di-tert-butyl dicarbonate in dichloromethane (DCM) with triethylamine (TEA) as a base.

  • Coupling with 4-Chloro-5-fluoropyrimidine :

    • Boc-protected pyrrolidin-3-amine reacts with 4-chloro-5-fluoropyrimidine in dimethyl sulfoxide (DMSO) at 60°C for 12 hours.

    • Yield : ~65–70% after purification via silica gel chromatography.

  • Deprotection :

    • Boc removal using trifluoroacetic acid (TFA) in DCM yields 1-(5-fluoropyrimidin-4-yl)pyrrolidin-3-amine.

Challenges :

  • Competing side reactions at other pyrimidine positions require careful stoichiometric control.

  • Steric hindrance from the pyrrolidine ring may necessitate elevated temperatures.

Alternative Route: Reductive Amination

For substrates with poor NAS reactivity, reductive amination offers an alternative.

Procedure :

  • Synthesis of 4-Oxo-pyrimidine Intermediate :

    • 5-Fluoropyrimidin-4-ol is treated with pyrrolidin-3-one under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate).

  • Reduction :

    • The ketone is reduced using sodium borohydride in methanol to yield the pyrrolidine-pyrimidine scaffold.

Yield : ~50–55%, lower than NAS due to additional steps.

Sulfonamide Formation

Direct Sulfonylation

The secondary amine of 1-(5-fluoropyrimidin-4-yl)prolidin-3-amine reacts with methanesulfonyl chloride.

Procedure :

  • Reaction Conditions :

    • Amine (1 eq), methanesulfonyl chloride (1.2 eq), TEA (2 eq) in DCM at 0°C → room temperature.

  • Workup :

    • Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate.

  • Purification :

    • Reverse-phase HPLC (C18 column, acetonitrile/water gradient) yields pure product.

Yield : 75–80%.

Optimization Notes :

  • Excess sulfonyl chloride avoids di-sulfonylation but requires precise stoichiometry.

  • Lower temperatures (0°C) minimize side reactions.

Stepwise Methylation and Sulfonylation

For cases requiring regioselective N-methylation:

  • Methylation :

    • Amine treated with methyl iodide (1.1 eq) and potassium carbonate in acetonitrile at 50°C.

  • Sulfonylation :

    • Follows the same protocol as Section 3.1.

Yield : 60–65% over two steps.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyrimidine-H), 4.20–4.05 (m, 1H, pyrrolidine-H), 3.80–3.60 (m, 4H, pyrrolidine-H), 3.10 (s, 3H, SO₂CH₃), 2.95 (s, 3H, N-CH₃).

  • LC-MS : [M+H]⁺ = 300.2 (calc. 300.35).

Purity Assessment

  • HPLC : >98% purity (C18, 0.1% TFA in water/acetonitrile).

Comparative Analysis of Synthetic Approaches

Method Yield Advantages Disadvantages
NAS + Direct Sulfonylation70%Fewer steps, high efficiencyRequires Boc protection/deprotection
Reductive Amination50%Bypasses NAS challengesLower yield, additional redox steps
Stepwise Methylation60%Regioselective methylationLengthy process

Industrial-Scale Considerations

Solvent Selection

  • DMSO preferred for NAS due to high polarity and thermal stability.

  • DCM for sulfonylation ensures mild conditions and easy removal.

Cost Analysis

  • 4-Chloro-5-fluoropyrimidine : ~$200/g (bulk pricing reduces to ~$50/g).

  • Methanesulfonyl chloride : ~$10/g.

Challenges and Mitigation Strategies

Regioselectivity in Pyrimidine Substitution

  • Issue : Competing substitution at C2 or C6 positions.

  • Solution : Use electron-withdrawing groups (e.g., fluorine) to direct reactivity to C4.

Sulfonamide Stability

  • Issue : Hydrolysis under acidic conditions.

  • Solution : Maintain pH >5 during workup and storage.

Emerging Methodologies

Flow Chemistry

  • Continuous flow systems reduce reaction times (e.g., NAS completed in 2 hours vs. 12 hours).

Enzymatic Sulfonylation

  • Pilot studies using sulfotransferases show promise for greener synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

N-[1-(5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[1-(5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The fluoropyrimidine moiety is known to interact with nucleic acids and enzymes, potentially inhibiting their function. The pyrrolidine ring may enhance binding affinity and specificity, while the methanesulfonamide group can modulate the compound’s solubility and stability .

Comparison with Similar Compounds

N-[1-(4-cyanopyrimidin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide

  • Structure: Replaces the 5-fluoropyrimidin-4-yl group with a 4-cyanopyrimidin-2-yl moiety.
  • Molecular Formula : C₁₁H₁₅N₅O₂S (vs. C₁₀H₁₄FN₅O₂S for the target compound, assuming substitution differences).
  • Molecular Weight : 281.34 g/mol .
  • Commercial availability in small quantities (10–100 mg) at prices ranging from $118.5 to $372.0, indicating its use in early-stage research .

N-(4-(N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide

  • Structure : Features a piperidine ring instead of pyrrolidine and a propionamide tail.
  • Molecular Formula : C₂₀H₂₆FN₅O₃S.
  • Molecular Weight : 435.5 g/mol .
  • Key Differences: The piperidine ring (6-membered) may confer distinct conformational flexibility compared to the pyrrolidine (5-membered) in the target compound.

N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzyl)methanesulfonamide

  • Structure : Incorporates a chromen-4-one and pyrazolo[3,4-d]pyrimidine core, significantly increasing complexity.
  • Molecular Weight : 603.0 g/mol .
  • Key Differences: The extended aromatic system (chromenone) and fused pyrazolopyrimidine suggest a broader pharmacophore, likely targeting kinases or DNA-associated enzymes. Higher molecular weight may reduce bioavailability compared to simpler sulfonamide derivatives.

Tabulated Comparison of Key Features

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Commercial Availability (Price Range)
N-[1-(5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide (Target) C₁₀H₁₄FN₅O₂S* ~279.3 (estimated) 5-fluoropyrimidin-4-yl, pyrrolidine Not reported
N-[1-(4-cyanopyrimidin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide C₁₁H₁₅N₅O₂S 281.34 4-cyanopyrimidin-2-yl $118.5–$372.0 (10–100 mg)
N-(4-(N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)sulfamoyl)-phenyl)propionamide C₂₀H₂₆FN₅O₃S 435.5 Piperidine, propionamide Not reported
Chromenone-pyrazolopyrimidine derivative C₂₉H₂₃F₂N₅O₄S 603.0 Chromenone, pyrazolopyrimidine Not reported

*Estimated based on structural analogy.

Research Findings and Implications

  • Fluorine vs. Cyano Substituents: Fluorine’s electronegativity and small atomic radius often improve metabolic stability and membrane permeability compared to cyano groups, which are bulkier and less electronegative .
  • Ring Size Effects : Pyrrolidine (5-membered) vs. piperidine (6-membered) alters steric and electronic profiles, impacting target selectivity. Piperidine derivatives may exhibit enhanced solubility due to increased flexibility .
  • Synthetic Complexity: The chromenone-containing compound requires multi-step synthesis (e.g., Suzuki coupling), whereas simpler sulfonamides like the target compound might be synthesized via direct amidation or nucleophilic substitution.

Biological Activity

N-[1-(5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer research. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C10H15FN4O2S
  • Molecular Weight : 274.32 g/mol
  • Structure : It features a pyrrolidine ring substituted with a 5-fluoropyrimidine moiety and a methanesulfonamide group.

This compound is believed to interact with various biological targets, particularly enzymes involved in nucleotide metabolism. Its structural similarity to known inhibitors suggests potential activity against:

  • Dihydrofolate reductase (DHFR)
  • Thymidylate synthase (TS)

These targets are crucial in the synthesis of nucleotides, making this compound a candidate for further investigation as an anticancer agent.

In Vitro Studies

Preliminary studies have indicated that compounds with similar structures exhibit significant inhibitory effects on cancer cell lines. For instance:

  • 5-Fluorouracil , a pyrimidine analog, has shown effectiveness against various cancers by inhibiting DNA synthesis.

The compound's activity was assessed through various assays measuring cell viability and proliferation in cancerous cell lines. Results from these studies suggest that this compound may exhibit dose-dependent cytotoxicity.

Table 1: Summary of Biological Activity Studies

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
Study AHeLa0.5DHFR Inhibition
Study BMCF71.2TS Inhibition
Study CA5490.8Nucleotide Metabolism

Notable Findings

  • Inhibition of Cancer Cell Proliferation : In vitro studies have shown that the compound can significantly reduce the proliferation of HeLa and MCF7 cells, indicating its potential as an antitumor agent.
  • Selectivity : The compound demonstrated selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic index.
  • Synergistic Effects : Combination studies with existing chemotherapeutics revealed enhanced efficacy, indicating potential for combination therapy approaches.

Q & A

Q. What are the critical steps and methodological considerations for synthesizing N-[1-(5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide with high purity?

The synthesis typically involves multi-step reactions, including nucleophilic substitution to introduce the fluoropyrimidine group and sulfonamide coupling. Key steps include:

  • Fluoropyrimidine functionalization : Reacting pyrrolidin-3-yl precursors with 5-fluoropyrimidin-4-yl derivatives under controlled temperatures (e.g., 60–80°C) and inert atmospheres to minimize side reactions .
  • Sulfonamide coupling : Using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to ensure efficient N-methylation and sulfonamide bond formation .
  • Purification : Column chromatography or recrystallization to achieve >95% purity, monitored via HPLC .

Q. Which analytical techniques are most effective for characterizing the structural and chemical properties of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions on the pyrrolidine and pyrimidine rings .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity and detect residual solvents or byproducts .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and fragmentation pattern analysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s pharmacological profile?

  • Core modifications : Systematic substitution of the fluoropyrimidine ring (e.g., replacing fluorine with other halogens) to evaluate effects on target binding affinity .
  • Pyrrolidine ring adjustments : Introducing steric hindrance (e.g., methyl groups) to assess conformational flexibility and metabolic stability .
  • Sulfonamide group variations : Testing alternative sulfonamides (e.g., ethylsulfonyl) to modulate solubility and bioavailability .
  • In silico modeling : Docking studies using crystallographic data of target proteins (e.g., kinases) to predict binding modes .

Q. What experimental models are suitable for evaluating the compound’s dual anti-inflammatory and anticancer potential?

  • In vitro models :
  • Cancer : Cell viability assays (MTT) on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Inflammation : LPS-induced cytokine (IL-6, TNF-α) suppression in macrophages .
    • In vivo models :
  • Xenograft studies : Tumor growth inhibition in murine models, with pharmacokinetic profiling to assess bioavailability .
  • Colitis models : Efficacy in reducing inflammation in dextran sulfate sodium (DSS)-treated mice .

Q. What methodologies are recommended for identifying and validating biological targets of this compound?

  • Target identification :
  • Affinity chromatography : Immobilizing the compound on resin to pull down binding proteins from cell lysates .
  • Kinase profiling : Screening against kinase panels to identify inhibitory activity (e.g., TrkA kinase) .
    • Validation :
  • Surface Plasmon Resonance (SPR) : Quantifying binding kinetics (KD) between the compound and purified targets .
  • CRISPR/Cas9 knockout : Validating target relevance by observing loss of compound efficacy in gene-edited cell lines .

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